Magainin A
Description
Discovery and Classification within Host Defense Peptides
The magainins were first identified in 1987 by Michael Zasloff from the skin of the African clawed frog, Xenopus laevis. nih.govwikipedia.orgproteopedia.org This discovery was a landmark in the field of innate immunology, revealing a novel class of vertebrate antimicrobial peptides. nih.gov Magainins are classified as host defense peptides (HDPs), a broad category of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. nih.govresearchgate.netmdpi.comnih.govbohrium.com They are also referred to as antimicrobial peptides (AMPs). proteopedia.orgnih.govmedchemexpress.com
Structurally, magainins are cationic, linear peptides that are typically 21 to 27 residues in length. nih.gov In aqueous solutions, they generally lack a stable conformation, but upon interacting with cell membranes, they adopt an amphipathic α-helical structure. wikipedia.orgproteopedia.org This structural change is fundamental to their biological activity. The family consists of two primary forms, Magainin 1 and Magainin 2, which differ by only two amino acid substitutions. nih.govproteopedia.org
Biological Origin and Physiological Role in Innate Immunity
Magainins are naturally produced in the granular glands of the skin of the African clawed frog, Xenopus laevis, and are stored there as active peptides. nih.govuniprot.org Their presence in the frog's skin, a primary barrier against the external environment, underscores their role as a first line of defense against invading pathogens. mdpi.com
The physiological function of magainins is to provide immediate, non-specific protection against a wide array of microorganisms. They are a critical component of the frog's innate immune system, which must rapidly respond to potential infections. researchgate.netmdpi.comuniprot.org Magainins exhibit broad-spectrum antimicrobial activity, effectively killing numerous species of bacteria (both Gram-positive and Gram-negative) and fungi, and can also lyse protozoa. nih.govmedchemexpress.comnih.gov Their mechanism of action involves the disruption of the microbial cell membrane's permeability, leading to cell death. nih.gov This process is selective, with a higher affinity for the negatively charged phospholipids (B1166683) abundant in bacterial membranes, which explains their limited toxicity to the host's cells. nih.govnih.gov
Research Findings on Magainin Peptides
| Feature | Description | Reference |
| Primary Source | African clawed frog (Xenopus laevis) | nih.govwikipedia.orgproteopedia.org |
| Classification | Host Defense Peptide (HDP), Antimicrobial Peptide (AMP) | nih.govresearchgate.netnih.gov |
| Structure | Cationic, linear peptide; forms an amphipathic α-helix in membranes | wikipedia.orgnih.gov |
| Primary Forms | Magainin 1 and Magainin 2 | nih.gov |
| Mechanism of Action | Disrupts microbial cell membrane permeability | nih.gov |
| Biological Role | Key component of the innate immune system; first-line defense against pathogens | mdpi.comuniprot.org |
| Antimicrobial Spectrum | Broad activity against bacteria, fungi, and protozoa | nih.govnih.gov |
Properties
CAS No. |
117665-47-1 |
|---|---|
Molecular Formula |
C117H187N31O27S |
Molecular Weight |
2492 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O27S/c1-15-66(7)95(146-91(151)46-52-122)115(173)126-61-92(152)133-77(40-26-30-48-118)104(162)142-85(56-74-36-22-18-23-37-74)112(170)140-83(54-64(3)4)111(169)143-87(58-76-60-125-63-127-76)110(168)130-68(9)98(156)128-69(10)99(157)135-79(42-28-32-50-120)105(163)137-80(43-29-33-51-121)106(164)141-84(55-73-34-20-17-21-35-73)109(167)131-70(11)100(158)134-78(41-27-31-49-119)103(161)129-71(12)102(160)139-86(57-75-38-24-19-25-39-75)114(172)147-94(65(5)6)116(174)132-72(13)101(159)136-81(44-45-93(153)154)108(166)148-96(67(8)16-2)117(175)138-82(47-53-176-14)107(165)144-88(59-90(123)150)113(171)145-89(62-149)97(124)155/h17-25,34-39,60,63-72,77-89,94-96,149H,15-16,26-33,40-59,61-62,118-122H2,1-14H3,(H2,123,150)(H2,124,155)(H,125,127)(H,126,173)(H,128,156)(H,129,161)(H,130,168)(H,131,167)(H,132,174)(H,133,152)(H,134,158)(H,135,157)(H,136,159)(H,137,163)(H,138,175)(H,139,160)(H,140,170)(H,141,164)(H,142,162)(H,143,169)(H,144,165)(H,145,171)(H,146,151)(H,147,172)(H,148,166)(H,153,154)/t66-,67-,68-,69-,70-,71-,72-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChI Key |
PIMDIROPKFPSDI-BXRJKVPUSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Other CAS No. |
117665-47-1 |
sequence |
XIGKFLHAAKKFAKAFVAEIMNS |
Synonyms |
magainin A |
Origin of Product |
United States |
Molecular Mechanisms of Magainin a Action
Peptide-Membrane Interaction Dynamics
The initial and most critical step in Magainin A's antimicrobial action is its interaction with the cell membrane. This process is governed by a series of complex biophysical and chemical events, leading to the loss of membrane integrity and ultimately, cell death. Several models have been proposed to elucidate these interactions.
Toroidal Pore Formation Model
The most widely accepted mechanism for this compound's activity is the formation of "toroidal" or "wormhole" pores. In this model, the peptide monomers first bind to the surface of the target membrane, a process facilitated by electrostatic interactions between the cationic peptide and the anionic components of microbial membranes. Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, inducing a significant local curvature. This forces the lipid monolayers to bend back on themselves, creating a continuous channel lined by both the peptides and the polar head groups of the lipids. researcher.lifefrontiersin.org This structure resembles the inside of a torus, hence the name.
A key characteristic of the toroidal pore is the coupled translocation of lipids and peptides across the bilayer, leading to a phenomenon known as "lipid flip-flop". nih.gov This disruption of the normal lipid asymmetry and the formation of a water-filled channel dissipates the transmembrane potential, leading to leakage of ions and other essential cytoplasmic contents, which is fatal for the cell. researchgate.net The diameter of these pores is estimated to be in the range of 2 to 3 nanometers. nih.gov
| Feature | Description |
| Initial Interaction | Electrostatic attraction between cationic this compound and anionic membrane lipids. |
| Pore Structure | Channel lined by both peptide molecules and the polar head groups of lipids. |
| Lipid Dynamics | Induces "lipid flip-flop," disrupting membrane asymmetry. |
| Consequence | Dissipation of membrane potential and leakage of cellular contents. |
Carpet Model Hypothesis and Membrane Surface Adsorption
An alternative, though less commonly attributed mechanism for this compound, is the "carpet" model. This model does not involve the formation of discrete pores. Instead, at high concentrations, the peptide monomers accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govnih.gov This extensive coverage disrupts the local structure and tension of the lipid bilayer.
Once a critical concentration is reached, the membrane is destabilized, leading to a detergent-like effect where the membrane dissolves into micelle-like structures. nih.gov This mechanism is thought to be more prevalent under specific conditions, such as in the presence of certain lipid compositions like phosphatidylserine or phosphatidylethanolamine, which can inhibit the formation of the positive membrane curvature required for toroidal pores. nih.gov
Alternative Membrane Permeabilization Mechanisms (e.g., Barrel-Stave, Detergent-like)
While the toroidal pore and carpet models are the most prominent explanations for this compound's action, other mechanisms have been considered. The "barrel-stave" model, for instance, involves the insertion of peptides into the membrane to form a barrel-like structure where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions form the interior of the pore. researchgate.netnih.gov However, experimental evidence suggests that this compound peptides remain associated with the lipid headgroups, making the toroidal model a more likely candidate. researcher.life
The "detergent-like" mechanism is often considered a consequence of the carpet model at very high peptide concentrations, leading to the complete disintegration of the membrane. nih.gov This results in the formation of peptide-lipid micelles.
| Model | Key Feature | Relevance to this compound |
| Barrel-Stave | Peptides form a barrel-like pore with hydrophobic surfaces facing the lipids. | Generally not supported for this compound, which associates with lipid headgroups. |
| Detergent-like | Complete membrane dissolution into micelles at high peptide concentrations. | Considered a potential outcome of the carpet model. nih.gov |
Influence on Membrane Curvature and Bilayer Physical Properties
A critical aspect of this compound's interaction with membranes is its ability to induce positive curvature strain. researchgate.net This is a prerequisite for the formation of toroidal pores. The binding of the amphipathic alpha-helical peptide to the membrane interface causes a lateral expansion of the headgroup region relative to the acyl chain region, promoting the inward bending of the membrane necessary for pore formation.
Conversely, the presence of lipids that inherently induce negative curvature, such as phosphatidylethanolamine, can inhibit the pore-forming activity of this compound. nih.govresearchgate.net This highlights the importance of the lipid composition of the target membrane in determining the efficacy and mechanism of action of the peptide. This compound has also been shown to cause membrane thinning.
Intracellular Targets and Metabolic Interference
While membrane disruption is the primary bactericidal mechanism, evidence suggests that this compound can also translocate across the membrane and interact with intracellular components, leading to metabolic interference and cell death.
Activation of RecA Gene and Subsequent DNA Fragmentation
Recent studies have indicated that this compound can induce a process in bacteria that resembles apoptosis in eukaryotic cells. This includes the activation of the RecA protein, a key player in DNA repair and recombination. researcher.life The expression of RecA is upregulated in response to this compound treatment, suggesting the peptide induces DNA damage. researcher.life
Following the activation of RecA, evidence of DNA fragmentation and chromatin condensation has been observed in bacteria treated with this compound. researcher.life This suggests that once inside the cell, this compound can directly or indirectly lead to the degradation of the bacterial chromosome, contributing to its lethal effect. Agarose gel retardation assays have also shown that magainins can interact with plasmid DNA. researchgate.net This multi-pronged attack, targeting both the cell membrane and intracellular processes, underscores the efficiency of this compound as an antimicrobial agent.
| Intracellular Event | Observation |
| RecA Activation | Increased expression of RecA protein in response to this compound. researcher.life |
| DNA Fragmentation | Evidence of DNA cleavage and chromatin condensation in treated bacteria. researcher.life |
| DNA Interaction | Magainins can directly bind to plasmid DNA. researchgate.net |
Disruption of Essential Cytoplasmic Components and Metabolic Pathways
The antimicrobial action of Magainin 1 extends beyond simple membrane lysis, leading to a cascade of events that disrupt vital intracellular processes and metabolic functions. The initial binding of Magainin 1 to the bacterial membrane and the subsequent formation of pores or channels are critical first steps. This permeabilization leads to the leakage of essential ions and small molecules from the cytoplasm, which has profound consequences for cellular homeostasis medchemexpress.com.
One of the most significant metabolic disruptions is the dissipation of the membrane's electrochemical potential. Members of the magainin family have been shown to dissipate the electric potential across energy-transducing membranes, effectively uncoupling respiration from ATP synthesis and other energy-dependent processes. This loss of membrane potential halts cellular energy production and disrupts processes that rely on the proton motive force, leading to metabolic collapse and cell death.
Furthermore, evidence from studies on the closely related Magainin 2 suggests that after translocation across the bacterial membrane, magainins can interact with specific intracellular targets. One such target is the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane. By interacting with BamA, Magainin 2 can impair this crucial process, leading to a decrease in the production of essential outer membrane proteins and compromising the structural integrity of the cell envelope.
Research has also indicated that magainins can induce a state resembling apoptosis in bacteria. This includes processes such as the externalization of phosphatidylserine, DNA fragmentation, and chromatin condensation. The activation of caspase-like proteins and a role for the RecA protein have also been implicated in this apoptosis-like death pathway, suggesting a programmed response to the peptide's activity that goes beyond simple physical disruption.
| Mechanism of Disruption | Observed Effect | Consequence for the Cell |
|---|---|---|
| Dissipation of Membrane Potential | Uncoupling of oxidative phosphorylation. | Inhibition of ATP synthesis and disruption of energy-dependent processes. |
| Interaction with BAM Complex | Inhibition of BamA protein function. | Impaired folding and insertion of outer membrane proteins, compromising cell envelope integrity. |
| Induction of Apoptosis-Like Death | DNA fragmentation, phosphatidylserine externalization. | Programmed cell death cascade activation. |
| Membrane Permeabilization | Leakage of ions and essential cytoplasmic contents. | Loss of cellular homeostasis and metabolic precursors. |
Synergistic Mechanistic Interactions with Co-occurring Peptides
In its natural environment within the skin secretions of Xenopus laevis, Magainin 1 does not act in isolation. It is part of a cocktail of antimicrobial peptides, and its efficacy is significantly enhanced through synergistic interactions with these co-occurring molecules frontiersin.org. The most extensively studied synergistic pairing is between Magainin 2 and another peptide, PGLa (Peptide-Gly-Leu-Amide) frontiersin.orgacs.org. Given the high degree of structural and functional similarity between Magainin 1 and Magainin 2, this synergistic mechanism is considered a hallmark of the magainin family anaspec.comnih.gov.
The synergy between Magainin 2 and PGLa results in a potentiation of their antimicrobial activity, meaning their combined effect is much greater than the sum of their individual effects acs.org. This enhancement is primarily achieved through a more efficient disruption of the bacterial membrane frontiersin.org. Biophysical studies have revealed that the two peptides form a stoichiometric 1:1 hetero-complex within the lipid bilayer.
This complex formation is a result of precise molecular recognition between the two peptides and leads to the formation of more stable and efficient transmembrane pores, often described by the "toroidal pore" model acs.org. The hetero-complex demonstrates a faster rate of pore formation compared to either peptide alone. This accelerated and enhanced permeabilization of the target membrane leads to a more rapid and complete breakdown of cellular integrity. This synergistic action allows the frog to achieve a robust antimicrobial defense with lower concentrations of individual peptides, a highly efficient biological strategy.
| Characteristic | Description | Reference |
|---|---|---|
| Peptide Partners | Magainin 2 and PGLa, co-occurring in Xenopus laevis skin secretions. | frontiersin.orgacs.org |
| Observed Effect | Marked enhancement of antimicrobial and membrane-permeabilizing activity. | frontiersin.org |
| Molecular Mechanism | Formation of a stoichiometric 1:1 hetero-complex in the membrane phase. | acs.org |
| Functional Outcome | Faster rate of pore formation and enhanced membrane disruption. | acs.org |
Structure Activity Relationship Sar Studies of Magainin a and Engineered Analogs
Impact of Amino Acid Sequence Modifications
Modifications to the amino acid sequence of Magainin A can significantly alter its biological activity. google.com
The length of the peptide is a crucial factor in this compound's activity. Truncation of amino acid residues from either the N-terminus or C-terminus of Magainin-2 (a closely related peptide to this compound) has been shown to negatively impact its antimicrobial activity. For instance, deletion of residues beyond Lys4 from the N-terminus of Magainin-2 drastically reduced its activity against E. coli by at least 30-fold compared to the native peptide. nih.gov This suggests that a minimal peptide length is essential for its mechanism of action. nih.gov
C-terminal amidation is a common post-translational modification in AMPs that can enhance antimicrobial activity. rsc.org For Magainin-2, C-terminal amidation has been shown to increase peptide activity and contribute to maintaining a stable α-helical structure, which is optimal for membrane penetration. nih.govfrontiersin.orgbiorxiv.org Amidation increases the net charge of the peptide by +1 by neutralizing the C-terminal carboxylate, which can enhance electrostatic interactions with negatively charged bacterial membranes. rsc.orgbiorxiv.org
Specific amino acid substitutions within the this compound sequence can profoundly affect its antimicrobial properties. google.com
Lysine (B10760008) Substitutions: Substituting certain amino acid residues with lysine has shown to increase biological activity. For example, a Magainin I analogue with a lysine substitution at residue 7 demonstrated 100% effective growth inhibition of S. epidermidis at 25 μg/ml and S. aureus at 50 μg/ml. google.com
Alanine (B10760859) Substitutions: Replacing glycine (B1666218) residues with alanine can enhance α-helicity and improve antimicrobial activity. frontiersin.orgacs.org For instance, changing two glycines in Magainin II to alanine led to enhanced α-helicity in aqueous trifluoroethanol (TFE) and greater antibiotic activity against several bacterial species. acs.org
Tryptophan Substitutions: The introduction of hydrophobic amino acids like tryptophan can intensify antimicrobial activity. brieflands.com While substituting phenylalanine with tryptophan in Magainin-2 (F12W mutant) increased activity against Gram-negative bacteria, it also increased selectivity towards erythrocytes, leading to significant hemolysis. frontiersin.org This is attributed to the bulkiness of tryptophan and its ability to form hydrogen bonds with zwitterionic phospholipids (B1166683). frontiersin.org
D-Amino Acid Substitutions: Substituting L-amino acids with D-amino acids can disrupt the peptide's helicity, generally leading to a decrease in activity. google.comnih.gov
The following table summarizes the impact of specific amino acid substitutions on the growth inhibition of S. epidermidis and S. aureus by Magainin I analogues: google.com
Table 1: Impact of Lysine Substitutions on Magainin I Analogue Activity
| Magainin I Analogue (Lysine Substitution at Position) | % Effective Growth Inhibition of S. epidermidis (at 25 μg/ml) | % Effective Growth Inhibition of S. aureus (at 100 μg/ml) |
| 7 | 100% | 100% (at 50 μg/ml) |
| 8 | Not specified | 70% |
| 19 | 100% | 50% |
| 23 | Not specified | 30% |
Role of Amphipathic Helical Structure and Physicochemical Parameters
This compound and its analogs are characterized by their ability to form amphipathic α-helical structures in membrane environments. acs.orgmdpi.comacs.orgnih.gov This amphipathicity, where one face of the helix is hydrophobic and the other is hydrophilic, is crucial for their interaction with and disruption of bacterial membranes. acs.orgnih.govmdpi.com
This compound typically adopts an α-helical secondary structure upon binding to membranes. acs.orgnih.gov Studies have shown a direct correlation between enhanced α-helicity and increased antibiotic activity. researchgate.netasm.org For example, modifications that stabilize the α-helical structure, such as Gly to Ala substitutions, have been shown to improve activity. nih.govacs.org Conversely, attempts to disrupt the helicity, for instance, by incorporating D-amino acids, tend to decrease activity. nih.gov While increased conformational stability of analogs like MSI-78 (Pexiganan) has been observed to correlate with increased anti-bacterial potency, nih.gov some studies suggest that excessive α-helix stability might be detrimental to antimicrobial activity. acs.org
Hydrophobicity plays a critical role in the interaction of AMPs with cell membranes, regulating the peptide's ability to partition into the membrane layer. acs.orgmdpi.com Within a certain range, hydrophobicity exhibits a positive correlation with antibacterial activity. dujps.comresearchgate.netmdpi.com Introducing hydrophobic groups can broaden the antibacterial spectrum and enhance efficacy. mdpi.com However, exceeding an optimal hydrophobicity can lead to a decline in antimicrobial efficacy and an increase in cytotoxicity towards mammalian cells. mdpi.com
The hydrophobic moment, which quantifies the segregation of hydrophobic and hydrophilic residues along the helix axis, is also a key parameter. acs.org Analogs of Magainin-2 with slightly varying hydrophobicities but retained hydrophobic moment, peptide charge, and angle subtended by the hydrophilic helix region, have shown that membrane-permeabilizing activity on phosphatidylglycerol (PG) vesicles is not influenced by peptide hydrophobicity. acs.org However, permeability-enhancing activity on vesicles with high amounts of phosphatidylcholine (PC) increases drastically with enhanced peptide hydrophobicity, leading to reduced selectivity for negatively charged membranes. acs.org
This compound and most AMPs are cationic, possessing a net positive charge (typically +2 to +9) that facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as anionic phospholipids and lipopolysaccharides (LPS). frontiersin.orgnih.govresearchgate.netmdpi.com This electrostatic attraction is a primary driver for the initial binding of the peptide to the bacterial cell surface. frontiersin.orgresearchgate.netmdpi.com
Increasing the net positive charge of this compound analogs generally enhances antimicrobial activity and the concentration of bound peptides at the membrane interface. dujps.commdpi.commdpi.com However, there is often an optimal charge threshold. mdpi.com For Magainin II amide analogs, enhancing the peptide charge up to a threshold of +5, while maintaining appropriate hydrophobic properties, optimized antimicrobial activity and selectivity. nih.gov A charge increase beyond +5, without adjusting other structural motifs, led to a dramatic increase in hemolytic activity and a loss of antimicrobial selectivity. nih.gov Selectivity could be restored by reducing the hydrophobicity of the hydrophobic helix surface. nih.gov
Table 2: Influence of Net Cationic Charge on Magainin II Amide Analogs
| Net Cationic Charge | Antimicrobial Activity | Selectivity | Hemolytic Activity |
| +3 to +5 | Optimized | Enhanced | Reduced |
| > +5 | Increased | Lost | Dramatically Increased |
Diverse Biological Activities of Magainin a
Anticancer Research Pathways
Selective Cytotoxicity Mechanisms in Cancer Cell Lines
A hallmark of Magainin A's anticancer activity is its selective cytotoxicity towards cancer cells while largely sparing normal mammalian cells nih.govfrontiersin.orgnih.govnih.gov. This selectivity is attributed to fundamental differences in the membrane composition and biophysical properties between healthy and cancerous cells nih.goviiarjournals.orgfrontiersin.org. Cancer cell membranes often possess a higher proportion of negatively charged phospholipids (B1166683), such as phosphatidylserine, on their outer leaflet compared to normal cells, which typically have a more neutral surface charge nih.govfrontiersin.orgplos.orgnih.gov. The cationic nature of this compound allows for preferential electrostatic interaction with these negatively charged cancer cell membranes, leading to their disruption nih.govfrontiersin.orgnih.govmdpi.com.
Studies have shown that this compound and its analogues can inhibit the growth of various human cancer cell lines. For instance, Magainins A and G have demonstrated significant cytotoxicity against human small cell lung cancer cell lines, including drug-resistant variants, with an average half-maximal inhibitory concentration (IC50) of approximately 9 µM nih.gov. Notably, approximately twice this concentration was required to inhibit the growth of normal human fibroblast cell lines, underscoring their selective action nih.gov. Magainin II (a closely related magainin) has also shown cytotoxic effects on MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma) tumor cell lines, with significant efficacy at concentrations of 120 µM and persisting at 60 µM nih.gov. Another study reported an IC50 of 89.3 nM for Magainin II against colo320 DM cancer cells, with no observed cytotoxicity in Vero cell lines at this concentration ijpsr.com.
Table 1: Selective Cytotoxicity of Magainin Peptides in Cancer Cell Lines
| Peptide | Cancer Cell Line(s) | Average IC50 (µM) | Normal Cell Line(s) Tested | IC50 for Normal Cells (µM) | Reference |
| This compound & G | Human small cell lung cancer | ~9 | Human fibroblast | ~18 | nih.gov |
| Magainin II | MDA-MB-231, M14K | 60-120 | - | - | nih.gov |
| Magainin II | Colo320 DM | 0.0893 (89.3 nM) | Vero cell line | No cytotoxicity | ijpsr.com |
Membrane Pore Formation in Neoplastic Cells
The primary mechanism by which this compound exerts its cytotoxic effects involves the disruption of the cancer cell membrane through pore formation frontiersin.orgnih.govmdpi.comnih.gov. Magainins are unstructured in solution but adopt an α-helical secondary structure upon binding to lipid membranes mdpi.comacs.orgplos.orgresearchgate.net. This amphipathic structure, characterized by distinct cationic and hydrophobic faces, facilitates their interaction with the negatively charged phospholipids abundant in cancer cell membranes plos.orgmdpi.comresearchgate.net.
Upon interaction, this compound can form ion-conducting α-helical channels or pores within the cell membrane nih.govacs.org. While the exact molecular mechanism can vary, two prominent models describe this process: the toroidal pore model and the carpet model mdpi.comacs.orgplos.orgmdpi.com. In the toroidal pore model, the peptides insert into the membrane, causing the lipid bilayer to bend and form a pore lined by both peptide molecules and lipid headgroups mdpi.comacs.orgplos.orgiiarjournals.org. The carpet model suggests that peptides accumulate on the membrane surface, forming a "carpet" that eventually destabilizes the bilayer and leads to pore formation mdpi.comnih.govfrontiersin.org. The formation of these transmembrane pores leads to increased membrane permeability, loss of membrane potential, leakage of intracellular contents (such as ions like Na+, K+, and Cl-), and ultimately, cell lysis frontiersin.orgnih.govnih.govfrontiersin.org.
Induction of Apoptosis and Modulation of Cancer-Related Gene Expression
Beyond direct membrane disruption, this compound and its analogues have been shown to induce apoptosis in cancer cells frontiersin.orgnih.govnih.govijpsr.comiiarjournals.org. Apoptosis, or programmed cell death, is a critical process in cancer therapy. Magainins that gain access to the cytosolic compartment of cancer cells may trigger the mitochondrial pathway of apoptosis nih.gov. Studies have indicated that Magainin 1 can induce apoptosis in HL-60 human promyelocytic leukemia cells through a mechanism involving cytochrome c release from mitochondria and an increase in proteasome activity nih.gov.
Furthermore, the magainin family of peptides has been observed to modulate the expression of genes involved in cancer progression frontiersin.org. While specific detailed research findings on this compound's direct impact on cancer-related gene expression are less extensively documented in the provided sources compared to its membrane-disrupting and apoptotic roles, the broader class of AMPs, including magainins, are recognized for their ability to influence pathways related to cell viability and proliferation in neoplastic cells frontiersin.orgnih.govmdpi.com.
Investigating Synergy with Conventional Antineoplastic Agents
This compound and its derivatives have been investigated for their synergistic effects when combined with conventional antineoplastic agents, offering a promising strategy to enhance therapeutic efficacy and potentially reduce chemotherapy-induced side effects nih.govtandfonline.comoncotarget.com. This synergistic activity was first observed in 1992, where magainin analogues combined with chemotherapeutic drugs like adriamycin and cisplatin (B142131) showed an additive inhibitory effect on tumor cells tandfonline.com.
Specifically, this compound (MAG A) and Magainin G (MAG G), derivatives of Magainin 2, have been found to exert synergistic antitumor activity when used in combination with chemotherapeutics such as cisplatin (DDP), doxorubicin (B1662922) (DOX), and etoposide (B1684455) (VP-16) nih.govtandfonline.com. The proposed mechanism for this synergy involves the ability of magainins to penetrate and permeabilize the cancer cell membrane, acting as ion channels tandfonline.comoncotarget.com. This membrane disruption can increase the intracellular concentration of co-administered conventional chemotherapeutic agents, thereby enhancing their cytotoxic effects on tumor cells tandfonline.comoncotarget.com. This approach allows for the use of lower concentrations of both the peptide and the conventional drug, which could lead to reduced systemic toxicity asm.org.
Immunomodulatory Roles
As host defense peptides (HDPs), magainins are integral components of the innate immune system and contribute to host defense beyond direct antimicrobial or anticancer activities mdpi.comuniversiteitleiden.nlfrontiersin.orgkarger.com. Their immunomodulatory roles involve influencing host immune cell responses and participating in inflammatory processes.
Influence on Host Immune Cell Responses (e.g., Leukocytes, Macrophages)
Antimicrobial peptides, including those of the magainin family, can influence host immune cell responses by interacting with various immune cells such as leukocytes (e.g., neutrophils, monocytes, macrophages) and mast cells universiteitleiden.nlnih.govmdpi.comoup.com. While native Magainin II itself may not always exhibit direct immunomodulatory activity, hybrid peptides incorporating magainin sequences have demonstrated potent anti-inflammatory effects mdpi.com.
Generally, AMPs can modulate signaling pathways, recruit effector cells, enhance intracellular and extracellular bactericidal effects, and promote the differentiation and maturation of immune cells nih.govmdpi.com. They can act as chemoattractants for immune cells, drawing them to sites of infection or inflammation nih.govoup.com. Macrophages, for instance, can be stimulated by AMPs to produce cytokines and chemokines, and engage in phagocytosis and intracellular killing of pathogens universiteitleiden.nlmdpi.com.
Involvement in Inflammatory Processes and Host Defense Signaling
Magainins, as part of the broader class of HDPs, are involved in inflammatory processes and host defense signaling karger.comnih.govoup.comfrontiersin.org. HDPs exhibit both pro-inflammatory and anti-inflammatory roles, modulating inflammation to maintain immune homeostasis d-nb.info. Early in an infection, they can up-regulate inflammatory factors to activate the immune system and eliminate invading pathogens d-nb.info. Conversely, they can also suppress over-reactive inflammatory responses induced by bacteria or bacterial products d-nb.info.
AMPs can exert anti-inflammatory activity by preventing interactions between microorganisms and host cells, for example, by interfering with cell receptors that recognize microorganisms or by neutralizing microorganism-specific immunoactivating structures like lipopolysaccharide (LPS) oup.comd-nb.info. This neutralization can occur by blocking the binding of LPS to host cell receptors such as CD14 or by impairing the transfer of LPS to immune cells, thereby preventing the initiation of an LPS-induced inflammatory response oup.comd-nb.info. Furthermore, AMPs can stimulate the secretion of cytokines, which in turn recruit immune cells to the site of inflammation oup.com.
Advanced Research Methodologies in Magainin a Investigation
Computational Modeling and Simulation Approaches
Computational modeling and simulation techniques offer powerful tools to investigate the dynamic interactions of Magainin A with biological membranes at an atomic level, providing insights that are challenging to obtain through experimental methods alone nih.govmdpi.comfrontiersin.org.
Molecular Dynamics Simulations of Peptide-Membrane Systems
Molecular Dynamics (MD) simulations are widely employed to study the conformational changes of this compound in various environments, including aqueous solutions and lipid bilayers, and to understand its interactions with membranes nih.govyu.edu.joyu.edu.jo. These simulations provide atomistic details of peptide geometry and structural changes in both the peptide and the membrane during the interaction process nih.gov.
Research findings from MD simulations have shown that this compound, while unstructured in aqueous solution, tends to adopt an α-helical conformation in the presence of membranes or organic solvents nih.govmdpi.comyu.edu.jo. Studies on Magainin 2 (a related peptide) in dipalmitoylphosphatidylcholine (DPPC) membrane environments have revealed that the peptide is more structurally stable in the membrane than in water yu.edu.joyu.edu.jo. Key parameters evaluated in MD simulations include:
Radius of Gyration (Rg) : Indicates the compactness of the peptide. Lower Rg values (e.g., 0.9–1.16 nm in DPPC) suggest a more compact and stable structure in the membrane environment yu.edu.jo.
Root Mean Square Deviation (RMSD) : Measures the deviation of atomic positions over time from a reference structure, reflecting structural stability. Lower RMSD values (e.g., 0.3–0.47 nm in DPPC) indicate greater stability yu.edu.jo.
Root Mean Square Fluctuation (RMSF) : Quantifies the flexibility of individual residues. Lower RMSF values (e.g., 0.1–0.6 nm in DPPC) suggest reduced flexibility in the membrane yu.edu.jo.
Hydrogen Bonds : Analysis of intramolecular hydrogen bonds helps confirm the stability of the peptide's secondary structure during simulations yu.edu.jo. For instance, 26 intramolecular hydrogen bonds were found to contribute to the stability of Magainin-2 in DPPC yu.edu.jo.
MD simulations have also been used to investigate the membrane positioning of Magainin 2, showing that it inserts slightly less into the bilayer compared to other peptides like L18W-PGLa, which can be attributed to its larger hydrophilic surface nih.gov. The simulations often show that Magainin 2 adopts a surface-aligned topology within lipid bilayers, especially in bacterial membrane mimics like POPE/POPG nih.gov.
Free Energy Landscape Analysis for Conformational Dynamics
Free Energy Landscape (FEL) analysis, often augmented by techniques like well-tempered metadynamics, is used in conjunction with MD simulations to explore the conformational dynamics and stability of this compound nih.govfrontiersin.orgnih.gov. FEL provides a measure of molecular stability and helps identify native state structures by mapping conformational states to their corresponding free energies frontiersin.orgnih.gov.
For Magainin 2, FEL analysis has been applied to study its conformational dynamics in aqueous solution. These studies compare the native peptide with analogs having amino acid substitutions, revealing how specific side-chains influence the solvated peptide conformation nih.gov. For example, the native Magainin 2 tends to remain structured with shorter α-helical motifs connected by random coils, while certain synthetic analogs may predominantly adopt disordered conformations nih.govresearchgate.net. This analysis helps establish a correlation between amino acid sequence motifs, secondary structure elements, conformational dynamics in solution, and the intensity and mode of interaction with bacterial membranes nih.govresearchgate.net.
In Silico Protocol Development for Predicting Peptide-Membrane Interactions
The development of in silico protocols aims to establish a correspondence between peptide characteristics and their interaction with bacterial membranes, ultimately predicting antimicrobial activity nih.govfrontiersin.orgacs.org. These protocols leverage computational methods like molecular docking and MD simulations to identify, evaluate, and explore the affinity and molecular interactions of this compound with various targets, including membrane components and bacterial proteins nih.govresearchgate.netuin-alauddin.ac.id.
Such protocols can predict the probable location and orientation of peptides within lipid bilayers and their effects on surrounding lipids frontiersin.org. For instance, molecular modeling and docking analyses have predicted specific interactions between Magainin 2 and bacterial outer membrane proteins like BamA, suggesting a high affinity and the formation of stable peptide-protein complexes nih.govresearchgate.net. This in silico approach can guide the rational design of new antimicrobial peptides by identifying crucial interaction sites and mechanisms nih.gov.
Biophysical Characterization Techniques
Biophysical techniques provide experimental validation and complementary insights into the structure, conformation, and membrane interactions of this compound.
Spectroscopic Analyses (Circular Dichroism, Fourier-Transform Infrared, Fluorescence)
Spectroscopic methods are essential for characterizing the secondary structure and membrane-binding properties of this compound.
Circular Dichroism (CD) Spectroscopy : CD is widely used to determine the secondary structure of peptides in different environments. Magainins are typically found to be random-coiled (structureless) in aqueous solution but adopt right-handed α-helical conformations in the presence of negatively charged phospholipid bilayers or organic solvents nih.govfrontiersin.orgnih.govcanada.canih.govacs.org. The degree of helicity can depend on factors such as the physical state of the lipid, peptide-to-lipid ratio, and transmembrane potentials nih.gov. Oriented CD experiments have also been used to demonstrate the orientation of this compound helices relative to the membrane plane nih.govfrontiersin.org.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides detailed information about the secondary structure of peptides and changes in lipid structure upon peptide interaction acs.orgcanada.canih.govnih.govfrontiersin.org.
In aqueous solution at neutral pD, magainins are generally structureless, consistent with CD findings canada.canih.gov.
In the presence of negatively charged liposomes (e.g., dimyristoylphosphatidylglycerol), this compound peptides fold into α-helical secondary structures, sometimes with evidence of β-sheet structures canada.canih.gov.
Interaction with zwitterionic phospholipids (B1166683) (e.g., dimyristoylphosphatidylcholine) often results in spectra identical to those in aqueous solution, indicating less structural induction canada.canih.gov.
Cholesterol can modulate the interaction, promoting β-sheet structures, as indicated by amide I bands at 1614 cm⁻¹ and 1637 cm⁻¹ canada.canih.govacs.org.
FTIR has also shown disruption of stratum corneum lipid and protein structure induced by magainin, correlating with increased skin permeability nih.gov.
| Environment | Observed Secondary Structure (FTIR) | Key Amide I Bands (cm⁻¹) | Reference |
|---|---|---|---|
| Aqueous Solution (neutral pD) | Structureless | N/A | canada.canih.gov |
| Aqueous Solution (pD 10) | Predominantly α-helical, some β-sheet | canada.canih.gov | |
| Negatively Charged Liposomes (e.g., DMPG) | α-helical, some β-sheet | canada.canih.gov | |
| Zwitterionic Phospholipids (e.g., DMPC) | Structureless (similar to aqueous solution) | canada.canih.gov | |
| Negatively Charged Liposomes + Cholesterol | Promotes β-sheet structures | 1614, 1637 | canada.canih.govacs.org |
| Fibrils (Magainin 2) | 75–60% β-sheet/β-turn, ca. 20% helical | ~1623 | frontiersin.org |
Fluorescence Spectroscopy : Fluorescence techniques, particularly fluorescence energy transfer (FET) and dye leakage assays, are used to study peptide-membrane interactions, association, and membrane permeabilization nih.govacs.orgfrontiersin.orgmdpi.com.
FET experiments, using labeled this compound analogs (e.g., Trp-Mag and DNS-Mag), have investigated the association of magainin analogs bound to phospholipid vesicles. Results suggest that observed FET is not due to stable peptide associates but can be explained by models involving peptide translocation or a lipid shell between molecules nih.govacs.org.
Fluorescence assays with dyes like NPN and DiSC₃-5 are used to monitor bacterial outer and inner membrane damage, respectively, showing increased fluorescence intensity upon this compound treatment, indicating membrane disruption and depolarization mdpi.com.
Fluorophore release experiments from vesicles are used to measure the kinetics of pore formation and membrane permeabilization by magainins frontiersin.orgfrontiersin.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, especially solid-state NMR, is a powerful technique for elucidating the high-resolution structure, topology, and dynamics of this compound in membrane environments nih.govresearchgate.netfrontiersin.orgrsc.orgnih.govacs.org.
Solution NMR : In aqueous solution, magainins are typically random-coiled. However, in the presence of membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles, Magainin 2 adopts an α-helical conformation nih.govcapes.gov.br.
Solid-State NMR (ssNMR) : This technique is crucial for studying membrane-associated peptides as it can provide information about the peptide's structure, orientation, and dynamics within lipid bilayers researchgate.netfrontiersin.orgrsc.org.
Orientational Information : By using uniaxially oriented lipid bilayers and isotopically labeled peptides (e.g., ¹⁵N), ssNMR can determine the peptide's alignment relative to the membrane normal. For Magainin 2, studies have shown it is stably oriented parallel to the membrane surface in membranes with unsaturated fatty acyl chains, such as E. coli lipid extracts or POPE/POPG bacterial membrane mimetics frontiersin.orgfrontiersin.orgrsc.org.
Membrane Perturbation : ²H and ³¹P ssNMR spectroscopy can monitor changes in lipid packing, hydrophobic thickness, and dynamics of the lipid chains induced by this compound. Magainins have been shown to introduce curvature into membranes and cause a considerable decrease in fatty acyl chain order parameters, particularly for lipid segments deep within the bilayer interior researchgate.netfrontiersin.orgrsc.org. At higher peptide concentrations, membrane disruption into micellar or bicellar structures has been observed researchgate.netfrontiersin.org.
Structural Details : Techniques like rotational-echo double resonance (REDOR) ssNMR can measure intra- and intermolecular dipole-dipole interactions in membrane-bound peptides, helping to determine the proximity of the peptide to phospholipid head groups acs.orgnih.govacs.org. For example, α-helical Ala19-magainin 2 amide was found to be bound near the phospholipid head groups acs.orgnih.gov.
| NMR Technique | Key Findings for this compound/2 | Reference |
|---|---|---|
| Solution NMR | Random-coiled in aqueous solution; α-helical in DPC micelles. | nih.govcapes.gov.br |
| Oriented Solid-State NMR (¹⁵N) | Stably oriented parallel to membrane surface in unsaturated lipid bilayers (e.g., POPE/POPG). | frontiersin.orgfrontiersin.orgrsc.org |
| Solid-State NMR (²H, ³¹P) | Induces membrane curvature; decreases fatty acyl chain order parameters; at high concentrations, causes membrane disruption into micelles/bicelles. | researchgate.netfrontiersin.orgrsc.org |
| REDOR Solid-State NMR | α-helical Ala19-magainin 2 amide bound near phospholipid head groups. | acs.orgnih.gov |
Electrochemical and Surface Plasmon Resonance (SPR) Studies of Peptide-Membrane Interactions
Electrochemical and Surface Plasmon Resonance (SPR) techniques provide real-time, quantitative insights into the binding kinetics, affinity, and structural changes induced by this compound upon interaction with model lipid membranes. These methodologies are crucial for understanding the initial stages of peptide-membrane association and the subsequent membrane permeabilization events.
Electrochemical Studies Electrochemical methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are employed to monitor changes in membrane integrity and electrical properties upon peptide interaction. Studies involving Magainin I (a closely related analogue to this compound) with phospholipid layers have demonstrated its ability to induce pores in supported lipid membranes. This pore formation is reflected by an increased amperometric response and a decrease in electron-transfer resistance (R(CT)), indicating enhanced membrane permeability nih.gov. Magainin 2 has also been shown to disrupt the electrochemical gradients across cell membranes nih.gov.
Further electrochemical investigations, including the patch-clamp technique combined with intramembrane field compensation, have revealed that Magainin interacts with membranes by forming toroidal pores at a specific threshold concentration. This mechanism facilitates the translocation of the peptide across the membrane mdpi.com. The binding constant of Magainin to the outer leaflet of giant unilamellar vesicle (GUV) membranes has been observed to increase with an increasing transmembrane potential difference, with a negative voltage applied to the membrane promoting peptide adsorption, insertion, and translocation mdpi.com.
Surface Plasmon Resonance (SPR) Studies SPR is a label-free technique that enables the real-time monitoring of biomolecular interactions by detecting changes in refractive index near a sensor surface, often used to quantify binding kinetics and affinity. SPR has proven to be a powerful tool for observing the dynamic steps involved in the mode of action of membrane-active peptides, including Magainin nih.gov.
Research utilizing SPR has extensively characterized the lipid binding behavior of Magainin 1 with hybrid bilayer membrane (HBM) systems and liposomes nih.govresearchgate.net. These studies indicate that Magainin 1 preferentially interacts with negatively charged dimyristoyl-L-alpha-phosphatidyl-DL-glycerol (DMPG) nih.govresearchgate.net. The initial binding of Magainin to lipids is largely driven by electrostatic interactions, which subsequently enhance hydrophobic binding nih.gov.
SPR data analysis can differentiate between the two major steps of membrane interaction: membrane binding and membrane insertion. Magainin is primarily understood to interact with the surface of membranes, acting via a detergent-like mechanism, and exhibits a significantly higher affinity for negatively charged vesicles compared to zwitterionic ones nih.govpsu.edu. Unlike some other lytic peptides, Magainin does not extensively insert into the inner leaflet of the membrane nih.gov. The binding constant for Magainin has been estimated to be approximately 55 ± 5 M⁻¹ mdpi.com. Complementary studies combining SPR with dual polarization interferometry and atomic force microscopy have enabled real-time observation of membrane disordering, associated mass changes, and structural alterations induced by Magainin 2, revealing various intermediate states, including membrane lysis and recovery mdpi.com.
Table 1: Representative Electrochemical and SPR Findings for Magainin
| Technique | Key Finding | Implication | Reference |
| Electrochemical Impedance Spectroscopy (EIS) | Decreased electron-transfer resistance (R(CT)) in supported lipid membranes. | Indicates pore formation and increased membrane permeability. | nih.gov |
| Patch-Clamp Technique | Formation of toroidal pores at threshold concentrations. | Suggests a specific mechanism for membrane permeabilization and peptide translocation. | mdpi.com |
| Surface Plasmon Resonance (SPR) | Preferential interaction with negatively charged DMPG. | Highlights the role of electrostatic interactions in initial membrane binding. | nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Binding constant of ~55 ± 5 M⁻¹. | Quantifies the affinity of Magainin for lipid membranes. | mdpi.com |
| Surface Plasmon Resonance (SPR) | Primarily surface interaction (detergent-like mechanism). | Differentiates Magainin's mode of action from peptides that deeply insert into the membrane. | nih.govpsu.edu |
Advanced Microscopy Techniques for Visualizing Cellular Interactions
Advanced microscopy techniques provide direct visual evidence of this compound's interactions with cellular and model membranes, offering insights into morphological changes, pore formation, and peptide localization.
Atomic Force Microscopy (AFM) Atomic Force Microscopy (AFM) allows for high-resolution imaging of membrane surfaces and direct measurement of mechanical properties at the nanoscale. AFM has been effectively utilized to investigate the interaction of Magainin 2 with the outer membrane of Escherichia coli under native, unfixed conditions acs.org. AFM imaging, combined with force measurement modes, revealed significant biophysical consequences of Magainin 2 treatment. The outer membrane of E. coli was observed to become pitted, more flexible, and more adhesive following treatment, indicating a highly disruptive effect on the Gram-negative outer membrane acs.org. These observations extend the understanding of Magainin's mechanism of action to the complex outer membrane of Gram-negative bacteria. Furthermore, AFM studies have contributed to the understanding of membrane disordering and structural changes induced by Magainin 2 mdpi.com.
Confocal Laser Scanning Microscopy (CLSM) Confocal Laser Scanning Microscopy (CLSM) is invaluable for visualizing the distribution and effects of fluorescently labeled peptides within living cells and on their membranes. CLSM studies have investigated the interaction of F5W-magainin 2 (a fluorescently labeled analogue) with the membranes of living Bacillus megaterium (a bacterium) and Chinese hamster ovary (CHO)-K1 cells (mammalian cells) core.ac.ukcornell.edu. Crucially, these studies were conducted on unfixed cells, as fixation processes can significantly alter the intracellular distribution of cationic peptides core.ac.uk.
CLSM revealed distinct modes of membrane permeabilization induced by Magainin 2 in bacterial versus mammalian cells core.ac.uk. In B. megaterium, Magainin 2 was observed to form pores with an estimated diameter of approximately 2.8 nm (and less than 6.6 nm), leading to the translocation of the peptide into the bacterial cytosol core.ac.ukcornell.edu. In contrast, in CHO-K1 cells, Magainin 2 significantly perturbed the membrane, allowing the entry of larger molecules (with a diameter greater than 23 nm). This perturbation was accompanied by membrane budding and lipid flip-flop, with the peptide primarily accumulating in mitochondria and nuclei core.ac.ukcornell.edu. These findings provided detailed visual characterization of the differential membrane-permeabilizing processes of Magainin 2 in living bacterial and mammalian cells.
Optical Microscopy / Single-Cell Analysis Optical microscopy, particularly in single-cell analysis setups, has been employed to monitor the proliferation of individual bacterial cells in microchambers after exposure to Magainin 2. This approach allows for the precise measurement of the interaction time required to induce bacterial death asm.org. Studies using this method with Escherichia coli cells and Magainin 2 demonstrated that a relatively short interaction time, less than 10 minutes for a 25 µM concentration of Magainin 2, is sufficient to induce bacterial cell death asm.org. While electron microscopy has been mentioned in some contexts for visualizing membrane disruption, it has been noted for its limitations in capturing the dynamic processes of membrane permeabilization core.ac.uk.
Table 2: Applications and Findings of Advanced Microscopy Techniques for Magainin
| Technique | Sample | Key Observation | Implication | Reference |
| Atomic Force Microscopy (AFM) | Escherichia coli outer membrane | Outer membrane becomes pitted, more flexible, and more adhesive. | Direct evidence of significant membrane disruption on Gram-negative bacteria. | acs.org |
| Confocal Laser Scanning Microscopy (CLSM) | Living Bacillus megaterium cells | Forms pores (~2.8 nm diameter) and translocates into cytosol. | Visualizes toroidal pore formation in bacterial membranes. | core.ac.ukcornell.edu |
| Confocal Laser Scanning Microscopy (CLSM) | Living Chinese hamster ovary (CHO)-K1 cells | Significant membrane perturbation, entry of large molecules (>23 nm), membrane budding, lipid flip-flop, accumulation in mitochondria/nuclei. | Reveals a distinct, more disruptive, non-pore-forming mechanism in mammalian cells. | core.ac.ukcornell.edu |
| Optical Microscopy (Single-Cell Analysis) | Escherichia coli cells | Short interaction time (<10 min for 25 µM Magainin 2) induces bacterial death. | Quantifies the rapid bactericidal activity at the single-cell level. | asm.org |
Peptide Engineering and Design Strategies for Magainin a Optimization
Synthetic Methodologies for Magainin A and Derivatives
The production of this compound and its modified derivatives relies on two primary synthetic approaches: solid-phase peptide synthesis (SPPS) and recombinant expression systems.
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing this compound and its analogues due to its efficiency and ability to incorporate a wide range of modifications. This technique typically employs standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin acs.orgasm.orgfrontiersin.org.
Commonly used resins include TentaGel S RAM resin and Wang resin, which serve as solid supports for the peptide elongation acs.orgoup.com. The process involves repetitive cycles of Fmoc-amino acid coupling, often activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by Fmoc deprotection using piperidine (B6355638) oup.com. After the complete peptide sequence is assembled, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups using a strong acid mixture, typically trifluoroacetic acid (TFA) researchgate.net. The crude peptide is then purified, commonly by preparative high-performance liquid chromatography (HPLC) acs.orgasm.orgfrontiersin.org.
SPPS offers significant advantages, including the straightforward production of large and complex peptides and the ability to introduce site-selective modifications that are often challenging with recombinant DNA techniques publish.csiro.au. Innovations such as microwave-assisted SPPS have further enhanced the purity and efficiency of synthesis, allowing for the production of high-quality peptides up to 100 amino acids in length cem.com.
While SPPS is versatile for small-scale and modified peptide synthesis, recombinant expression systems are explored for cost-effective, large-scale production of this compound and its derivatives remedypublications.comtandfonline.com. Escherichia coli (E. coli) is a frequently utilized host due to its rapid growth and well-understood genetics remedypublications.comtandfonline.comjmb.or.krbrieflands.comnih.gov.
A key challenge in recombinant production of AMPs like this compound is their inherent toxicity to the host cell and susceptibility to proteolytic degradation within the cellular environment remedypublications.com. To circumvent these issues, this compound is often expressed as a fusion protein, where it is linked to a larger, well-expressed, and non-toxic protein tag, such as Maltose-Binding Protein (MBP) or Chitin (B13524) Binding Domain (CBD) remedypublications.comjmb.or.krbrieflands.com. These fusion tags can improve solubility, prevent degradation, and facilitate purification. For instance, MBP-fused Magainin has been successfully expressed in E. coli, with the fusion protein subsequently cleaved to yield the active peptide jmb.or.kr. Similarly, a Magainin II analog was produced as a recombinant fusion protein with a chitin-binding domain and intein sequence, allowing for purification on a chitin column and subsequent cleavage brieflands.com. Despite these strategies, challenges such as the formation of inclusion bodies, requiring refolding and extensive purification steps, still exist brieflands.com.
Rational Design Principles for Enhanced Bioactivity
Rational design aims to modify the structure of this compound to improve its antimicrobial potency, selectivity, and stability, often by enhancing its α-helical conformation and membrane interaction.
The α-helical structure of this compound is crucial for its interaction with microbial membranes and subsequent antimicrobial activity mdpi.comnih.govnih.gov. Rational design strategies often focus on stabilizing this helical conformation through the introduction of chemical "staples." Hydrocarbon stapling, achieved by incorporating non-natural amino acids with reactive side chains that form a covalent bridge, is a prominent technique mdpi.comnih.govnih.govfrontiersin.orgmdpi.com.
Stapling can significantly enhance the helical content of peptides, leading to improved bioactivity and increased resistance to proteolytic enzymes mdpi.comfrontiersin.orgnih.gov. Studies on Magainin 2 derivatives have shown that hydrocarbon stapling at specific positions, such as i/i+4 or i/i+7, can stabilize the helical structure and enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, often without significantly increasing hemolytic activity mdpi.comnih.govmdpi.comencyclopedia.pub. For example, a double-stapled Magainin-II based peptide, Mag(i+4)1,15(A9K), demonstrated a predominantly α-helical structure in solution and potent activity against multidrug-resistant Gram-negative pathogens nih.gov. Beyond hydrocarbon stapling, other cyclization methods, such as tyrosine-selective bioconjugation using Triazolinediones (TADs), are being explored to stabilize peptide secondary structures utah.edu.
The incorporation of non-proteinogenic (unnatural) amino acids is a powerful strategy to fine-tune the physicochemical properties of this compound derivatives, such as hydrophobicity, charge, and resistance to enzymatic degradation mdpi.comnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov. These modifications can stabilize secondary structures and enhance bioactivity.
Examples of non-proteinogenic amino acids used include:
α,α-disubstituted amino acids (dAAs) , such as 2-aminoisobutyric acid (Aib), which act as helical stabilizers and can enhance antimicrobial activity and proteolytic resistance mdpi.comnih.govnih.govmdpi.comnih.gov. A Magainin 2 derivative, 17KKV-Aib, incorporating dAAs, showed potent antimicrobial activity with minimal hemolytic activity mdpi.comnih.gov.
β-amino acids and other modified residues can also be introduced to improve helical stability and enzyme resistance mdpi.com.
2,3-diaminopropionic acid (Dap) has been used to endow pH responsivity in Magainin 2-based anticancer peptides, allowing for better selectivity in acidic cancer tissues researchgate.net.
4-aminopiperidine-4-carboxylic acid (Api) , a cyclized dAA, has been incorporated into Magainin 2 derivatives to enhance chemical stability and resistance to digestive enzymes while preserving antimicrobial activity mdpi.comnih.gov.
| Non-Proteinogenic Amino Acid | Effect on this compound Derivatives | Reference |
|---|---|---|
| α,α-disubstituted amino acids (e.g., Aib) | Helical stabilization, enhanced antimicrobial activity, increased proteolytic resistance | mdpi.comnih.govnih.govmdpi.comnih.gov |
| β-amino acids | Helical stabilization, increased proteolytic resistance | mdpi.com |
| 2,3-diaminopropionic acid (Dap) | Endows pH responsivity, improves selectivity in acidic environments | researchgate.net |
| 4-aminopiperidine-4-carboxylic acid (Api) | Enhances chemical stability, increases resistance to digestive enzymes, preserves antimicrobial activity | mdpi.comnih.gov |
Foldamers, which are synthetic oligomers designed to mimic the well-defined secondary structures of natural peptides, represent another avenue. By using unnatural backbones, foldamers can offer improved conformational stability and resistance to degradation, providing a robust platform for developing peptidomimetics with enhanced properties researchgate.netmdpi.comresearchgate.net.
Strategies for Enhancing Peptide Stability in Biological Environments
A major hurdle for the clinical translation of peptide therapeutics, including this compound, is their susceptibility to proteolytic degradation in biological fluids and aggregation mdpi.commdpi.comthno.orgnih.gov. Several strategies are employed to enhance peptide stability.
N-terminal and C-terminal Modifications: Modifying the termini of peptides can significantly impact their stability and activity. N-terminal acetylation and C-terminal amidation are common strategies that neutralize the terminal charges, which can improve resistance to exopeptidases and enhance peptide activity and stability frontiersin.orgthno.orgnih.govnih.gov. For instance, C-terminal amidation has been shown to increase the activity of Magainin 2 nih.govnih.gov. Additionally, extending the peptide chain with segments of positively charged amino acids at either the N or C terminus has been shown to augment the antibacterial activity of Magainin 2 without significantly affecting its low hemolytic capacity nih.gov.
D-amino Acid Substitutions: Replacing natural L-amino acids with their D-enantiomers can dramatically increase a peptide's resistance to proteolytic enzymes, which typically recognize and cleave peptide bonds between L-amino acids frontiersin.orgcdnsciencepub.com. Studies involving Magainin I and Magainin II analogues with D-amino acid substitutions have explored their effects on antimicrobial activity and stability nih.govcdnsciencepub.comgoogle.comnih.govacs.orgepo.org. While D-amino acid substitutions can enhance proteolytic stability, their impact on antimicrobial activity can vary depending on the position and extent of substitution nih.govnih.govacs.org. For example, systematic double D-amino acid replacement in Magainin 2 amide showed that substitutions in the stable helical region reduced membrane permeabilization nih.govacs.org.
Cyclization: Cyclization involves forming a covalent bond between the peptide termini or between side chains, creating a cyclic structure. This modification can restrict conformational flexibility, potentially leading to enhanced stability against proteases and sometimes improved selective toxicity core.ac.uknih.gov. However, the effect of cyclization on Magainin analogues is not universal; some studies have shown that cyclization of Magainin analogues can lead to a marked decrease in both antibacterial and hemolytic activities, and may reduce conformational flexibility crucial for antibacterial potency core.ac.uknih.govresearchgate.netunesp.bracs.org. Despite this, TAD-based cyclization methods are being explored for their potential in stabilizing Magainin structures utah.edu.
PEGylation: Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely used strategy to improve the pharmacokinetic properties of peptide drugs. PEGylation can increase peptide solubility, reduce aggregation, extend circulation half-life by increasing hydrodynamic size, and provide a protective shield against proteolytic degradation, thereby enhancing in vivo efficacy core.ac.uknih.govmdpi.comacs.orgresearchgate.net. While PEGylation can significantly improve stability and reduce cytotoxicity, it may sometimes lead to a weakening of antimicrobial activity, as observed for Magainin 2, due to the PEG chains blocking interactions with the bacterial membrane core.ac.uknih.govmdpi.comacs.org.
Lipidation: The attachment of lipid moieties (acylation) to peptides can enhance their interaction with membranes and improve stability. Acylated analogues of Pexiganan (a Magainin-derived peptide) have been developed to optimize stability and activity nih.gov. However, increasing hydrophobicity through lipidation can sometimes lead to increased hemolytic activity nih.gov.
| Strategy | Mechanism of Action | Observed Effects on this compound/Derivatives | Reference |
|---|---|---|---|
| N-terminal Acetylation | Neutralizes N-terminal charge, increases resistance to exopeptidases | Improves stability and activity | frontiersin.org |
| C-terminal Amidation | Neutralizes C-terminal charge, increases resistance to exopeptidases | Increases activity, improves stability | frontiersin.orgnih.govnih.gov |
| D-amino Acid Substitutions | Increases resistance to proteases (L-amino acid specific) | Enhanced proteolytic stability; variable impact on antimicrobial activity depending on position | frontiersin.orgnih.govcdnsciencepub.comgoogle.comnih.govacs.orgepo.org |
| Cyclization | Restricts conformational flexibility, increases protease stability | Variable effects on antimicrobial activity (can decrease for Magainin analogues), sometimes enhances selective toxicity | utah.educore.ac.uknih.govresearchgate.netunesp.bracs.org |
| PEGylation | Increases hydrodynamic size, shields from proteases, improves solubility | Enhances in vivo efficacy, reduces cytotoxicity, increases circulation time; can weaken antimicrobial activity | core.ac.uknih.govmdpi.comacs.orgresearchgate.net |
| Lipidation (Acylation) | Enhances membrane interaction, improves stability | Can increase activity; may increase hemolytic activity | nih.gov |
Innovative Delivery Systems for Magainin A Based Chemical Entities
Nanocarrier Systems for Encapsulation and Targeted Delivery
Nanocarrier systems offer a promising approach to protect Magainin A from degradation, control its release, and target it to specific sites. These systems can improve the peptide's stability and pharmacokinetic profile.
Liposomal and Micellar Formulations for Peptide Protection
Liposomes, vesicular structures composed of lipid bilayers, can encapsulate hydrophilic peptides like this compound in their aqueous core and protect them from enzymatic degradation. The lipid composition of liposomes can be modified to control the release rate of the encapsulated peptide. While specific studies on this compound-loaded liposomes are limited, the encapsulation of other antimicrobial peptides has shown to be a viable strategy to improve their stability and therapeutic index. The efficiency of encapsulation is a critical parameter and is influenced by the properties of both the peptide and the liposome, such as surface charge and lipid composition creative-biostructure.comnih.gov.
Micelles, self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, are generally more suitable for hydrophobic drug delivery mdpi.com. However, modifications to create peptide-amphiphile micelles can facilitate the encapsulation of peptides like this compound. These systems can enhance the solubility and stability of the peptide in biological fluids. Research on stapled Magainin 2 derivatives, which involves synthetically locking the peptide in its bioactive alpha-helical conformation, has shown that these modified peptides can form stable nanoparticles, suggesting a potential for micellar or nanoparticle-based delivery systems nih.govnih.gov.
Polymeric Nanoparticles and Dendrimers as Delivery Vehicles
Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), serve as effective carriers for peptides nih.govresearchgate.net. These nanoparticles can protect this compound from degradation and provide sustained release. For instance, the encapsulation of various bioactive compounds in PLGA nanoparticles has been shown to enhance their stability and bioavailability nih.govmdpi.com. While specific data on this compound-loaded PLGA nanoparticles is not abundant, a study on the immobilization of Magainin II on PLGA fibrous membranes demonstrated the potential of this polymer for creating antibacterial surfaces, suggesting its compatibility with magainins nih.gov.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can be functionalized for drug delivery dovepress.comresearchgate.net. Their surface functional groups can be conjugated with peptides like this compound, potentially leading to improved delivery and targeting. The multivalent nature of dendrimers allows for the attachment of multiple peptide molecules, which could enhance local concentration and efficacy at the target site. While specific dendrimer-Magainin A conjugates for drug delivery are not extensively reported, the general principles of peptide-dendrimer conjugation for targeted delivery have been established for other peptides dovepress.comnih.gov.
| Nanocarrier System | Polymer/Lipid Composition | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | 176.7 ± 1.021 | ~55% (for Mangiferin) | PLGA nanoparticles can effectively encapsulate bioactive compounds and provide resistance to acidic conditions. nih.gov |
| Stapled Peptide Nanoparticles | Magainin 2 derivative (st7-5_R) complexed with pDNA | 125.1 ± 0.2 | N/A | Stapled magainin peptides can form compact and stable nanoparticles with nucleic acids. nih.gov |
Enhanced Permeability Across Biological Barriers
Overcoming biological barriers such as the skin and the gastrointestinal tract is a major hurdle for the systemic delivery of peptide therapeutics like this compound.
Mechanistic Aspects of Transdermal Delivery and Permeation Enhancers
The transdermal delivery of peptides is limited by the barrier function of the stratum corneum. Research has extensively investigated the use of this compound itself as a permeation enhancer. Studies have shown that this compound, particularly in combination with chemical enhancers, can significantly increase the permeability of the skin to other molecules nih.govnih.gov.
A key finding is the synergistic effect of this compound with chemical enhancers like N-lauroyl sarcosine (B1681465) (NLS) in an ethanol (B145695) solution. This combination has been shown to increase skin permeability to the model drug fluorescein (B123965) by up to 47-fold nih.govnih.gov. The proposed mechanism involves NLS-ethanol increasing the penetration of this compound into the stratum corneum, where the peptide then disrupts the lipid structure, further enhancing permeability nih.gov. The electrostatic interactions between the positively charged this compound and charged permeants also play a crucial role in this enhancement nih.gov. While these studies focus on this compound as an enhancer, the principles can inform the design of systems to deliver this compound through the skin. For effective transdermal delivery of this compound itself, formulations would need to overcome the same barrier, likely requiring co-administration with a chemical enhancer to facilitate its own penetration nih.gov.
| Permeation Enhancer Formulation | Model Drug | Fold Increase in Permeability | Reference |
| Magainin + NLS in 50% Ethanol | Fluorescein | 47-fold | nih.govnih.gov |
| Magainin + NLS in 50% Ethanol (pH 7.4) | Fluorescein | 35-fold | nih.gov |
| Magainin + NLS in 50% Ethanol (pH 7.4) | Granisetron | 59-fold | nih.gov |
| Magainin + NLS in 50% Ethanol (pH 10) | Granisetron | 92-fold | nih.gov |
Strategies for Improving Oral Bioavailability of Peptide Therapeutics
The oral delivery of peptides like this compound is particularly challenging due to the harsh environment of the gastrointestinal (GI) tract, including extreme pH and the presence of proteolytic enzymes, as well as poor absorption across the intestinal epithelium nih.govresearchgate.net. General strategies to overcome these barriers for antimicrobial peptides (AMPs) include encapsulation in protective nanocarriers and the use of permeation enhancers nih.govresearchgate.net.
Encapsulation in nanocarriers such as liposomes and polymeric nanoparticles can protect AMPs from enzymatic degradation in the stomach and small intestine nih.gov. These carriers can be designed to release the peptide in a controlled manner at the desired site in the GI tract. Furthermore, the surface of these nanoparticles can be modified to enhance their interaction with the intestinal mucus and epithelium, thereby promoting absorption nih.gov.
Permeation enhancers, including certain fatty acids and surfactants, can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the paracellular or transcellular transport of peptides researchgate.net. The co-formulation of this compound with such enhancers could potentially improve its oral bioavailability. However, the development of a successful oral formulation requires a careful balance between enhancing permeability and avoiding damage to the intestinal mucosa. While these strategies are well-established for other peptides, their specific application to this compound is an area that requires further investigation.
Future Research Directions and Translational Perspectives for Magainin a
Further Elucidation of Undefined Mechanistic Complexities
Despite extensive investigation, the precise molecular mechanisms by which Magainin A exerts its antimicrobial effects are not yet fully elucidated, particularly regarding specific biochemical pathways nih.gov. While the "carpet" and "toroidal pore" models are widely accepted for describing its membrane-disrupting activity, questions persist about the exact correlation between observations in model membranes and the actual permeabilization events in live microbial cells nih.govciteab.comresearchgate.net. Future studies aim to provide a more detailed understanding of how this compound interacts with and disrupts bacterial and fungal membranes, considering that its interaction can vary based on membrane origin and lipid composition nih.gov.
Continued Rational Design and Optimization of Novel this compound Analogs
The rational design and optimization of this compound analogs represent a significant area of ongoing research, aiming to enhance its antimicrobial potency, selectivity, and stability. This involves systematically exploring the impact of various structural modifications on peptide activity nih.govscispace.com.
Key strategies include:
Amino Acid Composition and Length Optimization: Researchers are investigating the optimal amino acid composition, peptide length, net charge, and hydrophobicity to maximize activity while minimizing toxicity to host cells nih.govscispace.comnih.gov. Studies have shown that even minor changes, such as Gly to Ala substitutions to increase helical stability, can improve activity nih.gov. Conversely, removal of N- or C-terminal residues can significantly diminish efficacy, highlighting the importance of precise length and sequence nih.gov.
Non-Natural Amino Acid Incorporation: The integration of non-natural amino acids, including fluorinated amino acids, is being explored to improve the stability and activity of this compound analogs nih.govchemicalbook.com.
Peptide Stapling and Modifications: Hydrocarbon stapling is a promising technique to stabilize the α-helical structure of this compound, which is crucial for its interaction with microbial membranes. This approach has shown success in enhancing both antimicrobial activity and resistance to proteases. Other modifications, such as acylation, are also being investigated to improve stability and activity nih.gov.
Charge and Hydrophobicity Balance: Optimization of the peptide's net charge and hydrophobicity is critical. While increased positive charge can enhance binding to negatively charged bacterial membranes, exceeding an optimal threshold can lead to reduced selectivity and increased hemolytic activity against host cells scispace.comnih.gov. Similarly, an optimal balance of hydrophobicity is necessary, as excessive hydrophobicity can decrease antimicrobial efficacy and increase cytotoxicity nih.gov.
Computer-Aided Design: Advanced computational algorithms, such as "Joker," are being employed for the de novo design and optimization of AMP sequences, including those derived from magainin, to predict and improve their antimicrobial potential and stability against degradation before synthesis.
D-Enantiomer Analogs: The synthesis of all-D enantiomer analogs of this compound is a strategy to enhance in vivo stability, as these peptides are highly resistant to proteolytic degradation by host proteases.
Exploration of Novel Therapeutic Applications Beyond Current Scope
While this compound is primarily recognized for its antimicrobial properties, ongoing research is exploring its potential in diverse therapeutic areas beyond traditional anti-infective applications.
Immunomodulation: AMPs, including magainins, are increasingly recognized for their ability to modulate the host immune response, suggesting their potential role in enhancing innate immunity against infections.
Anticancer Activity: Magainin-2 has demonstrated tumoricidal activity against various cancer cell lines, including human small cell lung cancer, certain bladder cancer cells, and hematopoietic cell lines. This anticancer potential positions this compound as a candidate for developing novel antineoplastic agents.
Gene Delivery and Drug Delivery Systems: Magainin 2-derived stapled peptides are being investigated for their capacity to facilitate the intracellular delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). This opens avenues for this compound derivatives in gene therapy and targeted drug delivery systems.
Anti-Sepsis Applications: AMPs have shown promise in attenuating sepsis by neutralizing endotoxins, indicating a potential role for this compound in managing severe systemic inflammatory responses.
Beyond Human Health: The utility of AMPs extends to non-medical applications, including their use as preservatives in the food industry, and for improving health and disease resistance in animal husbandry and aquaculture.
Addressing Fundamental Challenges in Peptide-Based Drug Development (e.g., protease stability, specificity)
The translation of peptide-based drugs, including this compound, into widespread clinical use faces several fundamental challenges, primarily related to their stability and specificity in vivo.
Protease Stability: A major hurdle is the susceptibility of AMPs to degradation by endogenous proteases in the host and bacterial proteases, which leads to a short in vivo half-life and diminished therapeutic efficacy nih.govnih.gov. Strategies to overcome this include:
Chemical Modifications: Various chemical modifications are being developed to enhance peptide resistance to enzymatic breakdown nih.gov.
Non-Natural Amino Acids: Incorporating non-natural amino acids, such as fluorinated amino acids, can significantly improve protease stability while maintaining or enhancing antimicrobial activity nih.govchemicalbook.com.
D-Amino Acids: The use of D-enantiomeric amino acids in peptide synthesis results in peptides that are highly resistant to proteolytic cleavage by L-amino acid-specific proteases.
Hydrocarbon Stapling: This technique not only stabilizes the helical structure but also confers increased resistance to protease degradation.
β-Amino Acid Patterns: Designing peptides with β-amino acid patterns in their sequences has shown promise in increasing resistance to proteolysis compared to α-peptides.
Specificity and Toxicity: Achieving high specificity for microbial cells while minimizing toxicity to host cells remains a critical challenge. Non-specific hydrophobic interactions can lead to undesirable side effects, such as the lysis of red blood cells nih.govnih.gov. Rational design efforts focus on optimizing the charge and hydrophobicity profiles of this compound analogs to enhance their selective binding to negatively charged bacterial membranes over neutral eukaryotic membranes scispace.comnih.gov.
Formulation and Bioavailability: Novel formulation strategies are being developed to improve the therapeutic index of AMPs by protecting their activity and enhancing bioavailability. These include encapsulating peptides in lipids, liposomes, nanoparticles, polymers, and micelles.
Production Costs: The high cost of peptide synthesis can be a barrier to clinical translation. Rational design strategies that aim to reduce peptide length while maintaining or improving potency can help address this economic challenge nih.gov.
Q & A
Q. What are the primary mechanisms of action of Magainin A against bacterial membranes?
this compound disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation. Methodologically, researchers use fluorescence spectroscopy to monitor membrane permeability (e.g., calcein leakage assays) and molecular dynamics simulations to model peptide-lipid interactions. Circular dichroism (CD) spectroscopy is employed to analyze secondary structural changes (e.g., α-helix stabilization) in varying lipid environments .
Q. How do structural features of this compound (e.g., amphipathicity, charge) influence its antimicrobial activity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with controlled modifications (e.g., D-amino acid substitutions, truncations). Researchers quantify antimicrobial efficacy via minimum inhibitory concentration (MIC) assays and correlate results with biophysical data (e.g., zeta potential measurements for charge analysis). NMR spectroscopy is critical for resolving peptide conformation in membrane-mimetic environments .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s cytotoxicity profiles across eukaryotic cell lines?
Discrepancies often arise from variations in membrane lipid composition and assay conditions. To resolve these:
Q. How can researchers optimize this compound’s selectivity for bacterial membranes over mammalian cells?
Advanced approaches include:
- Lipid vesicle assays with controlled phosphatidylcholine/phosphatidylglycerol ratios to mimic bacterial vs. mammalian membranes.
- High-throughput screening (HTS) of peptide libraries for analogs with reduced hemolytic activity.
- Atomic force microscopy (AFM) to quantify membrane rigidity changes post-treatment .
Q. What methodologies validate this compound’s synergy with conventional antibiotics in multidrug-resistant (MDR) pathogens?
Synergy is assessed via:
- Checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
- Time-kill kinetics under sub-MIC conditions.
- Transcriptomic analysis (RNA-seq) to identify pathways modulated by combinatorial treatment .
Q. How do researchers reconcile discrepancies between in vitro efficacy and in vivo performance of this compound?
Key considerations:
- Pharmacokinetic profiling (e.g., serum stability via HPLC, tissue distribution using radiolabeled peptides).
- Murine infection models with controlled immune modulation (e.g., neutropenic mice for isolating peptide effects).
- Proteomic analysis of host-pathogen interactions in vivo to identify confounding factors .
Methodological & Analytical Challenges
Q. What statistical frameworks are appropriate for analyzing dose-response variability in this compound studies?
- Use nonlinear regression models (e.g., log-logistic curves) for IC50/MIC calculations.
- Apply mixed-effects models to account for batch-to-batch peptide synthesis variability.
- Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers design controls to distinguish this compound’s direct antimicrobial effects from immune modulation?
- Include TLR/cytokine knockout models to isolate immune-independent activity.
- Use heat-killed bacteria controls in macrophage co-culture assays.
- Validate via ELISA/qPCR for cytokine/chemokine expression profiling .
Emerging Research Directions
Q. What gaps exist in understanding this compound’s role in biofilm disruption?
Current limitations include poorly characterized peptide penetration dynamics in biofilm matrices. Methodological advancements:
- Confocal microscopy with EPS (extracellular polymeric substance)-specific dyes.
- Microfluidic flow cells to simulate in vivo biofilm shear conditions .
Q. How can computational tools enhance the design of this compound analogs with improved stability?
- Machine learning (ML) models trained on peptide proteolysis datasets predict cleavage sites.
- Free-energy perturbation (FEP) simulations optimize residues for serum stability without compromising activity .
Guidance for Rigorous Research
- Literature Review : Prioritize primary sources (e.g., Antimicrobial Agents and Chemotherapy, Biophysical Journal) over reviews. Use tools like SciFinder for patent/compound-specific searches (exclude non-peer-reviewed platforms like ) .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and include raw data in supplementary materials .
- Ethical Compliance : For animal studies, document approval codes (e.g., IACUC) and justify sample sizes via power analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
